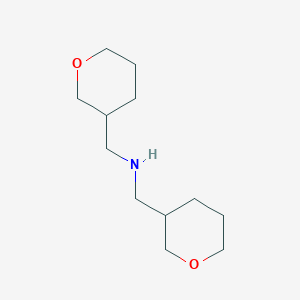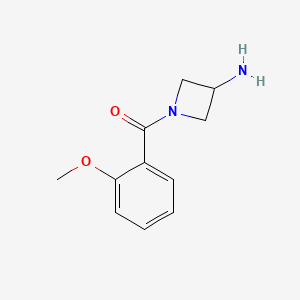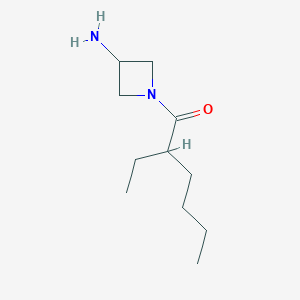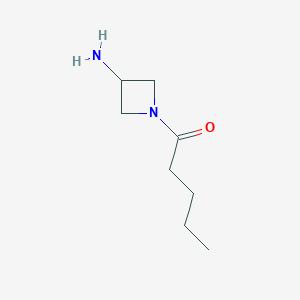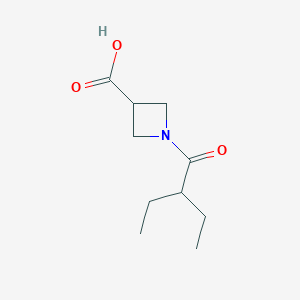
1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid
説明
“1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. It is a derivative of azetidine, a four-membered heterocyclic ring with nitrogen as its heteroatom .
Molecular Structure Analysis
The molecular structure of “1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid” includes a four-membered azetidine ring, a carboxylic acid group, and an ethylbutanoyl group. The azetidine ring is a heterocyclic structure with nitrogen as its heteroatom .Chemical Reactions Analysis
Azetidines, including “1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid”, are known to participate in various chemical reactions. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .科学的研究の応用
Pharmaceutical Research
“1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid” and its derivatives are valuable compounds in pharmaceutical research . They can be used in the synthesis of various drugs and therapeutic agents. However, specific applications in this field for the mentioned compound are not readily available in the current literature .
Agrochemical Research
Similar to its role in pharmaceuticals, this compound and its derivatives also find applications in agrochemical research . They can be used in the development of new pesticides, herbicides, and other agrochemicals .
Chemical Conjugates
The compound can be used as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . This application is particularly important in the field of medicinal chemistry where PROTACs are used to degrade specific proteins within cells .
Bulk Pharmaceutical Agents & Intermediates
The compound can be used as an intermediate in the synthesis of bulk pharmaceutical agents . These agents are typically produced on a large scale and are used as raw materials in the production of finished pharmaceutical products .
Amino Acids and Peptide Synthesis Reagents
The compound can be used in the synthesis of amino acids and peptide synthesis reagents . These reagents are crucial in the field of biochemistry and molecular biology, where they are used to create peptides for study and therapeutic use .
Research Chemicals
As a research chemical, “1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid” can be used in a variety of laboratory settings . Its exact applications can vary widely depending on the specific research goals .
将来の方向性
Recent advances in the chemistry and reactivity of azetidines suggest potential future directions in the field. These include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
特性
IUPAC Name |
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-7(4-2)9(12)11-5-8(6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTYEYFMWSYORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



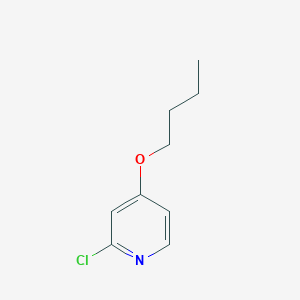
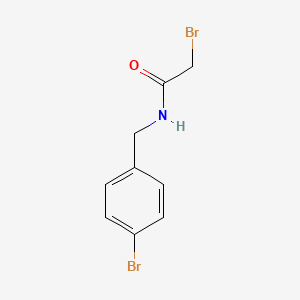
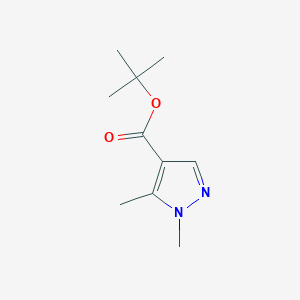


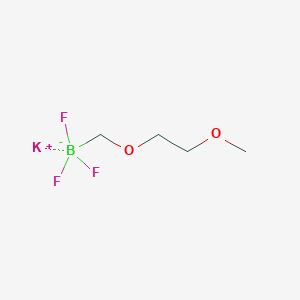
![(butan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469085.png)
